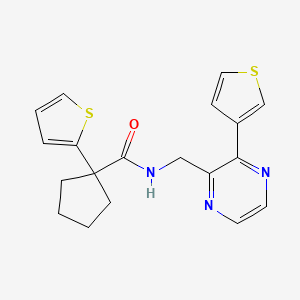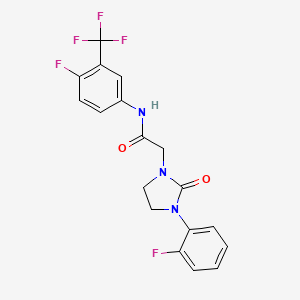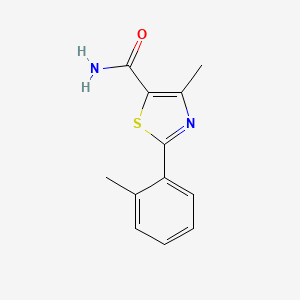![molecular formula C24H16ClF3N2OS B2490153 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338957-21-4](/img/structure/B2490153.png)
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the structure of interest often involves multi-step chemical reactions, starting from simpler precursors to achieve the desired complex molecule. While specific synthesis pathways for this exact compound are not detailed, research on similar structures, such as various acetamide derivatives, involves reactions under controlled conditions to introduce specific functional groups or to form rings such as thiazoles and thiadiazoles, which are central to the compound's structure (Salian et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the compound's physical and chemical behavior. Studies on similar compounds reveal that their structures often feature aromatic rings connected by acetamide linkages, with orientations influenced by intermolecular interactions such as hydrogen bonding and π-π interactions, which can significantly affect the molecule's overall shape and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like the thiazole ring and acetamide moiety. These structures participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are crucial for synthesizing related compounds with potential biological activities. The specific chemical properties depend on the exact nature of the substituents and the molecular framework (Saravanan et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are key to understanding the compound's suitability for various applications. These properties are directly related to the compound's molecular structure, with factors such as molecular symmetry, hydrogen bonding, and the presence of halogen atoms playing significant roles. The crystalline structure, for instance, can reveal information about the stability and reactivity of the compound under different environmental conditions (Saravanan et al., 2016; Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa), reactivity towards other chemicals, and stability under various conditions, are crucial for predicting how the compound interacts in biological systems or in chemical syntheses. The presence of electron-withdrawing or electron-donating groups within the molecule can significantly affect these properties, influencing the compound's behavior in chemical reactions (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Antibacterial Activity
Compounds related to 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have shown potential as antibacterial agents. Studies have evaluated various derivatives of this compound for their effectiveness against different bacterial strains, including both gram-positive and gram-negative bacteria. For example, a study by Desai, Shah, Bhavsar, and Saxena (2008) synthesized and evaluated a series of related compounds, finding moderate to good antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Crystal Structure Analysis
Research into the structural aspects of similar compounds has been conducted to understand their molecular configurations better. A study by Boechat et al. (2011) explored the structures of two acetamide compounds related to our compound of interest, revealing significant insights into their molecular interactions (Boechat et al., 2011).
Anticancer Activity
Several studies have focused on the potential anticancer properties of compounds similar to 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. Yurttaş, Tay, and Demirayak (2015) synthesized derivatives and evaluated them for antitumor activity, finding significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antifungal Activity
Compounds of this class have also been tested for their antifungal properties. Krátký, Vinšová, and Stolaříková (2017) synthesized derivatives and assessed their effectiveness against a range of fungal pathogens, identifying several compounds with notable antifungal activity (Krátký, Vinšová, & Stolaříková, 2017).
Spectroscopic and Quantum Chemical Studies
The compound and its derivatives have been subjects of spectroscopic and quantum chemical studies to understand their molecular characteristics better. Studies like those conducted by Viji et al. (2020) have used various spectroscopic techniques to analyze related compounds, providing valuable insights into their properties and potential applications (Viji, Balachandran, Babiyana, Narayana, & Salian, 2020).
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2OS/c25-18-11-9-16(10-12-18)23-30-22(15-5-2-1-3-6-15)20(32-23)14-21(31)29-19-8-4-7-17(13-19)24(26,27)28/h1-13H,14H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVLQWMTMKWNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)
![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)
![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)





![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)